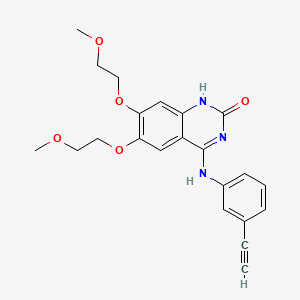

2-Hydroxyerlotinib

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H23N3O5 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)-1H-quinazolin-2-one |

InChI |

InChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26) |

InChI Key |

SPIIJDKCIZIHNE-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxyerlotinib: A Technical Guide to its Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. Its clinical efficacy is influenced by its metabolic profile, which includes the formation of several derivatives. This technical guide provides an in-depth exploration of a key hydroxylated metabolite of erlotinib, commonly referred to in metabolic studies as M16, and for the purpose of this guide, conceptually termed 2-Hydroxyerlotinib. While the precise position of hydroxylation on the phenyl-acetylene ring for M16 is not consistently specified as the '2' position in publicly available literature, this document will focus on the discovery, significance, and experimental protocols related to the primary aromatic hydroxylated metabolite of erlotinib. This guide includes a detailed examination of its role as a metabolite, its effects on EGFR signaling, and presents relevant quantitative data. Furthermore, it provides detailed experimental methodologies and visualizations to facilitate further research and drug development efforts in this area.

Discovery and Significance

Erlotinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[1] This biotransformation results in the formation of several metabolites, two of the most significant being an O-desmethylated product, OSI-420 (also known as M14), and a hydroxylated product, M16.[2][3] OSI-420 is a pharmacologically active metabolite, contributing to the overall therapeutic effect of erlotinib.[2]

The metabolite M16 is the result of aromatic hydroxylation on the phenyl-acetylene moiety of the erlotinib molecule.[2][4] While the term "this compound" is not the standard nomenclature found in the primary literature, it conceptually represents a direct hydroxylation of the erlotinib structure. The formation of hydroxylated metabolites like M16 is a significant pathway in the clearance of erlotinib.[2] Understanding the biological activity of these metabolites is crucial for a complete picture of erlotinib's pharmacology and for assessing their potential contribution to both efficacy and toxicity.

Quantitative Data

A critical aspect of understanding the significance of any drug metabolite is to quantify its biological activity relative to the parent compound. For EGFR inhibitors, this is typically represented by the half-maximal inhibitory concentration (IC50) against the EGFR kinase.

| Compound | Target | IC50 (nM) | Reference |

| Erlotinib | EGFR | 2 | |

| OSI-420 (M14) | EGFR | 20 | |

| M16 (Hydroxyerlotinib) | EGFR | Not Reported | - |

Note: Despite a comprehensive review of the scientific literature, a specific IC50 value for the hydroxylated metabolite M16 (Hydroxyerlotinib) against EGFR has not been reported. The table includes the IC50 value for the major active metabolite, OSI-420, for comparative purposes.

Experimental Protocols

Plausible Synthesis of a Hydroxyerlotinib Derivative

While a specific protocol for the synthesis of the M16 metabolite is not detailed in the available literature, a plausible synthetic route can be devised based on the known synthesis of erlotinib and the chemical reactions required for hydroxylation. This would likely involve the synthesis of a hydroxylated precursor to the 3-ethynylaniline moiety, which is then coupled with the quinazoline core.

Objective: To synthesize a hydroxylated erlotinib derivative.

Materials:

-

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

-

A hydroxylated 3-ethynylaniline derivative (e.g., 3-ethynyl-2-aminophenol)

-

An appropriate solvent (e.g., isopropanol)

-

A suitable base (e.g., pyridine)

Procedure:

-

Preparation of Hydroxylated Precursor: Synthesize the required hydroxylated 3-ethynylaniline. This can be a multi-step process starting from a commercially available substituted aniline.

-

Coupling Reaction: In a reaction vessel, dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and the hydroxylated 3-ethynylaniline derivative in the chosen solvent.

-

Add the base to the reaction mixture to facilitate the nucleophilic aromatic substitution reaction.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Confirm the structure of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro EGFR Kinase Assay

Objective: To determine the IC50 value of a test compound (e.g., a hydroxylated erlotinib metabolite) against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the effect of a test compound on EGFR autophosphorylation in a cellular context.

Materials:

-

A suitable cancer cell line with high EGFR expression (e.g., A431)

-

Cell culture medium and supplements

-

Test compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed A431 cells in culture plates and allow them to adhere and grow.

-

Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

-

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR as a function of the test compound concentration.

Visualizations

Erlotinib Metabolism Pathway

Caption: Simplified metabolic pathways of erlotinib.

Experimental Workflow for IC50 Determination

Caption: Workflow for in vitro EGFR kinase IC50 determination.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of EGFR signaling by erlotinib.

References

Mechanism of Action of 2-Hydroxyerlotinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyerlotinib, also known as OSI-420, is the principal active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), erlotinib. This document provides a comprehensive technical overview of the mechanism of action of this compound, consolidating available data on its biochemical activity, cellular effects, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in the field of oncology and precision medicine. While direct comparative kinase profiling data with its parent compound is limited, existing evidence strongly suggests an equipotent inhibition of EGFR, positioning this compound as a significant contributor to the overall clinical efficacy of erlotinib.

Introduction

Erlotinib is a first-generation EGFR TKI widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Following oral administration, erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor, and CYP1A1, CYP1A2, and CYP3A5 playing secondary roles.[1] One of the main biotransformation pathways is the O-demethylation of erlotinib, leading to the formation of its active metabolite, this compound (OSI-420).[1] This metabolite is pharmacologically active and circulates in the plasma, contributing to the overall therapeutic effect of erlotinib treatment.[1] Understanding the specific mechanism of action of this compound is therefore crucial for a complete comprehension of erlotinib's clinical activity and for the development of next-generation TKIs.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary mechanism of action of this compound, mirroring that of its parent compound, is the reversible inhibition of the intracellular tyrosine kinase domain of the epidermal growth factor receptor (EGFR). By competing with adenosine triphosphate (ATP) for its binding site on the EGFR kinase domain, this compound prevents the autophosphorylation and activation of the receptor. This blockade of EGFR signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, and metastasis.

The EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers a series of intracellular events. Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cell cycle progression, proliferation, and inhibition of apoptosis. By inhibiting the initial step of EGFR autophosphorylation, this compound effectively dampens these pro-survival signals.

Quantitative Data

Kinase and Cellular Inhibitory Activity

Table 1: Inhibitory Concentration (IC50) of Erlotinib

| Target/Cell Line | IC50 (nM) | Reference |

| EGFR (in vitro) | 2 | [2] |

| HNSCC cells | 20 | [2] |

| A549 (NSCLC) | 29 - >20,000 | [2] |

| H322 (NSCLC) | 29 - >20,000 | [2] |

| H3255 (NSCLC) | 29 - >20,000 | [2] |

| H1975 (NSCLC, L858R/T790M) | >20,000 | [2] |

| PC-9 (NSCLC, exon 19 del) | 7 | [3] |

| H3255 (NSCLC, L858R) | 12 | [3] |

| PC-9ER (Erlotinib-resistant) | >20,000 | [3] |

| EGFR-H2 chimera | 290 (p42/p44 MAPK inhibition) | [4] |

Table 2: Inhibitory Concentration (IC50) of this compound (OSI-420)

| Target/Cell Line | IC50 (nM) | Reference |

| EGFR (in intact tumor cells) | 20 (as combined erlotinib + OSI-420) | [2] |

Note: Specific IC50 values for this compound against a panel of kinases are not well-documented in publicly available literature. The available data suggests equipotency with erlotinib.

Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of Erlotinib and this compound (OSI-420) in Humans

| Parameter | Erlotinib | This compound (OSI-420) | Reference |

| Cmax (ng/mL) | Varies with dose (e.g., ~1750 for 150 mg) | ~100-200 | |

| AUC (ng·h/mL) | Varies with dose (e.g., ~20,000 for 150 mg) | Exposure is ~30% of erlotinib AUC | |

| t½ (hours) | ~36 | Not explicitly stated, but clearance is >5-fold higher than erlotinib | |

| Clearance (L/h) | ~4.9 | >5-fold higher than erlotinib |

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a continuous-read kinase assay to determine the inhibitory potency of compounds against EGFR.

-

Preparation of Reagents:

-

Prepare a 10X stock of recombinant human EGFR (wild-type or mutant) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

-

Prepare a 1.13X stock of ATP and a suitable peptide substrate (e.g., Y12-Sox) in the same kinase reaction buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound) in 50% DMSO.

-

-

Assay Procedure:

-

In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 µL of the 10X EGFR enzyme stock with 0.5 µL of the serially diluted compound or 50% DMSO (vehicle control) for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

-

Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.

-

-

Data Analysis:

-

Examine the progress curves for linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.

-

Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Western Blotting for EGFR Pathway Analysis

This protocol details the steps for analyzing the phosphorylation status of EGFR and downstream signaling proteins.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Metabolic Pathway of Erlotinib to this compound

Experimental Workflow for Kinase Inhibition Assay

Conclusion

This compound (OSI-420) is a pharmacologically active metabolite of erlotinib that significantly contributes to its anti-cancer efficacy. Its primary mechanism of action is the competitive and reversible inhibition of the EGFR tyrosine kinase, leading to the suppression of key downstream signaling pathways involved in cell proliferation and survival. While direct, comprehensive comparative data on its kinase selectivity against a broad panel of kinases is limited, the available evidence strongly supports its equipotency to erlotinib in inhibiting EGFR. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of targeted cancer therapy, facilitating further investigation into the nuanced roles of drug metabolites in clinical outcomes. A deeper understanding of the distinct contributions of parent drugs and their active metabolites is essential for the optimization of existing therapies and the rational design of novel therapeutic agents.

References

2-Hydroxyerlotinib: An In-Depth Technical Guide on its Effect on the EGFR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyerlotinib (OSI-420), the primary active metabolite of the well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Erlotinib. It delves into the core mechanism of action of this compound, its quantitative impact on the EGFR signaling cascade, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and cancer biology, offering a consolidated repository of technical information to facilitate further investigation and therapeutic innovation.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various malignancies, making it a critical target for cancer therapy. Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, and its clinical efficacy is well-documented. Upon administration, Erlotinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its active metabolite, this compound, also known as OSI-420. Crucially, this compound is considered to be equipotent to its parent compound, Erlotinib, in its ability to inhibit EGFR. This guide will focus on the specific effects of this compound on the EGFR signaling pathway.

Mechanism of Action

This compound, like Erlotinib, is a reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the receptor. This binding prevents the autophosphorylation of tyrosine residues in the C-terminal tail of the receptor, a critical step for the activation of downstream signaling cascades. By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of multiple signaling pathways that are crucial for tumor growth and survival.

Figure 1: Mechanism of EGFR inhibition by this compound.

Quantitative Data on EGFR Signaling Inhibition

The inhibitory activity of this compound on the EGFR signaling pathway has been quantified through various in vitro studies. Given its equipotency to Erlotinib, the following data, primarily generated from studies on Erlotinib, is directly applicable to this compound.

Inhibition of EGFR and Downstream Kinases

| Target | Assay Type | Cell Line/System | IC50 Value | Reference |

| EGFR | Kinase Assay | Human EGFR | 2 nM | --INVALID-LINK-- |

| EGFR Autophosphorylation | Whole Cell Assay | Tumor Cells | 20 nM | --INVALID-LINK-- |

| EGFR Autophosphorylation | Whole Cell Assay | Tumor Cells | 7.9 ng/mL (~20 nM) | --INVALID-LINK-- |

| Phospho-ERK (p42/p44 MAPK) | Western Blot | EGFR-expressing NR6 cells | 170 nM | [1] |

| Phospho-Akt | Western Blot | EGFR-expressing NR6 cells | 2.6-fold less potent than p-ERK inhibition | [1] |

Inhibition of Cell Viability

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Non-Small Cell Lung Cancer | >20 µM | --INVALID-LINK-- |

| H3255 | Non-Small Cell Lung Cancer | 29 nM | --INVALID-LINK-- |

| DiFi | Human Colon Cancer | Induces apoptosis at 1 µM | --INVALID-LINK-- |

| AsPC-1 | Pancreatic Cancer | ~2 µM | --INVALID-LINK-- |

| BxPC-3 | Pancreatic Cancer | ~2 µM | --INVALID-LINK-- |

Effect on Downstream Signaling Pathways

Inhibition of EGFR by this compound leads to the suppression of major downstream signaling pathways that are critical for cancer cell proliferation and survival. These include the PI3K/Akt, RAS/ERK (MAPK), and JAK/STAT pathways.

Figure 2: EGFR downstream signaling pathways inhibited by this compound.

Experimental Protocols

Western Blot for EGFR and Downstream Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of EGFR, Akt, ERK, and STAT3 in response to treatment with this compound.

Figure 3: Western Blot workflow for phosphorylation analysis.

Materials:

-

Cell lines of interest

-

This compound (OSI-420)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of EGFR, Akt, ERK, and STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified time.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

EGFR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of EGFR.

Materials:

-

Recombinant human EGFR

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (OSI-420)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant EGFR, and the poly(Glu, Tyr) substrate.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit and a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT/MTS)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound (OSI-420)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound (OSI-420) is a critical active metabolite of Erlotinib that exhibits equipotent inhibitory activity against the EGFR tyrosine kinase. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways, including the PI3K/Akt, RAS/ERK, and JAK/STAT cascades. This guide has provided a detailed overview of the quantitative effects of this compound on these pathways, along with comprehensive experimental protocols for its investigation. A thorough understanding of the molecular pharmacology of this compound is essential for the continued development and optimization of EGFR-targeted therapies in oncology.

References

Structure-Activity Relationship of 2-Hydroxyerlotinib and Related Metabolites: A Technical Guide

Abstract: Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Upon administration, erlotinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several derivatives.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of erlotinib's key hydroxylated and O-demethylated metabolites, with a focus on OSI-420 (a major active metabolite sometimes referred to by the functional group 'hydroxyerlotinib') and para-hydroxyerlotinib (M16). We will explore how these structural modifications influence EGFR inhibition, downstream signaling, and overall biological activity. This document details the metabolic pathways, presents comparative quantitative data, and outlines the experimental protocols used to ascertain these activities.

Introduction: Erlotinib and its Major Metabolites

Erlotinib exerts its therapeutic effect by reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, which prevents receptor autophosphorylation and abrogates downstream signaling cascades responsible for cell proliferation and survival.[2] The clinical efficacy of erlotinib is, however, influenced by its pharmacokinetic profile, which includes extensive hepatic metabolism.

The term "2-Hydroxyerlotinib" can be ambiguous. The core structure of erlotinib is a 6,7-bis(2-methoxyethoxy)quinazoline ring linked to a 3-ethynylaniline group. While hydroxylation could theoretically occur at the 2-position of the quinazoline ring, the most significant metabolites in terms of biological activity and plasma concentration result from O-demethylation of the methoxyethoxy side chains or hydroxylation of the aniline ring.

The two primary metabolites relevant to a SAR discussion are:

-

OSI-420 (M14, O-desmethylerlotinib) : This pharmacologically active metabolite is formed by the O-demethylation of one of the 2-methoxyethoxy side chains, resulting in a terminal hydroxy group.[2][3]

-

para-Hydroxyerlotinib (M16) : This is one of the three major metabolites, formed by the hydroxylation of the aromatic aniline ring.[3][4]

This guide will focus on the SAR comparing the parent drug, erlotinib, with these two key derivatives to understand the impact of these specific structural hydroxylations.

Metabolic Pathway of Erlotinib

Erlotinib is metabolized predominantly by the cytochrome P450 isoforms CYP3A4 and, to a lesser extent, CYP1A2 and CYP1A1.[2][3] The primary biotransformation pathways include O-demethylation of the side chains and aromatic hydroxylation.[3][4] The conversion of erlotinib to its main hydroxylated metabolites is a critical step that dictates the presence of these active derivatives in circulation.

Mechanism of Action and EGFR Signaling

Erlotinib and its active metabolite OSI-420 are competitive inhibitors at the ATP-binding pocket of the EGFR tyrosine kinase.[2] This inhibition prevents the downstream activation of two major signaling pathways crucial for tumor cell growth and survival: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By blocking these cascades, the drug induces cell cycle arrest and apoptosis.[5]

Quantitative Structure-Activity Relationship (SAR) Data

The central finding in the SAR of erlotinib's hydroxylated metabolites is that O-demethylation of a methoxyethoxy side chain does not compromise its inhibitory potency. The resulting metabolite, OSI-420, is equipotent to the parent drug, erlotinib.[6] This is highly significant, as OSI-420 is a major active metabolite found in human plasma.[6] In contrast, while para-hydroxyerlotinib (M16) is a major metabolite by quantity (accounting for 9.6% of an administered dose), its primary significance appears to be its role as a precursor to a reactive quinone-imine intermediate rather than as a direct, high-potency EGFR inhibitor.[3][4]

The core pharmacophore—the quinazoline ring system and the 3-ethynylaniline moiety—is essential for high-affinity binding to the ATP pocket. The modifications leading to OSI-420 and M16 occur at the periphery of the molecule, in regions likely more exposed to solvent, thus preserving the key interactions within the kinase domain.

| Compound | Target | Assay Type | IC₅₀ Value (nM) | Reference |

| Erlotinib | EGFR Kinase | Cell-Free Biochemical | 2 | [6][7] |

| EGFR Phosphorylation | Cell-Based (HNS cells) | 20 | [6][8] | |

| Cell Proliferation | Cell-Based (PC-9) | 7 | [9] | |

| Cell Proliferation | Cell-Based (H3255) | 12 | [9] | |

| OSI-420 | EGFR Kinase | (various) | Equipotent to Erlotinib | [6] |

Table 1: Comparative biological activity of Erlotinib and its active metabolite OSI-420.

Experimental Protocols

The determination of inhibitory activity and structure-activity relationships relies on standardized biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by purified EGFR enzyme.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with a poly(Glu, Tyr) 4:1 (PGT) substrate and incubated overnight.[7]

-

Wash: Excess substrate is removed, and plates are washed three times with a wash buffer (e.g., PBS with 0.1% Tween 20).[7]

-

Compound Preparation: Test compounds (Erlotinib, this compound derivatives) are serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding a mixture to each well containing:

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.3, 125 mM NaCl, 24 mM MgCl₂)[7]

-

Purified EGFR enzyme (affinity purified from A431 cells)[7]

-

Epidermal Growth Factor (EGF) to stimulate the kinase[7]

-

The test compound dilution (final DMSO concentration typically ≤2.5%)[7]

-

ATP (e.g., 20 µM) to start the phosphorylation.[7]

-

-

Incubation: The reaction proceeds for a set time (e.g., 8-60 minutes) at room temperature with constant shaking.[6][7]

-

Termination and Detection: The reaction is terminated by aspiration. The amount of phosphorylated substrate is quantified using an HRP-conjugated anti-phosphotyrosine antibody. The signal is read on a plate reader.[7]

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration. The IC₅₀ value is calculated using a variable slope log[inhibitor] vs. response model in software like GraphPad Prism.

This assay measures the effect of a compound on the growth and viability of cancer cell lines that express EGFR.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, PC-9) are seeded into 96-well plates at a specific density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A dilution series of the test compounds is added to the wells. A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The cells are incubated with the compounds for a prolonged period (typically 72 hours) to allow for effects on proliferation.

-

Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay:

-

MTT Assay: Measures mitochondrial reductase activity in living cells.

-

CellTiter-Glo® Assay: Measures intracellular ATP levels, which correlate with cell number.[7]

-

-

Data Analysis: The results are normalized to the DMSO-treated control wells. The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated using non-linear regression analysis.

Conclusion

The structure-activity relationship of erlotinib's hydroxylated metabolites reveals critical insights for drug development. The primary active metabolite, OSI-420, which contains a hydroxyl group resulting from O-demethylation, is equipotent to erlotinib in its ability to inhibit the EGFR tyrosine kinase.[6] This demonstrates that modification of the 6,7-position side chains can be tolerated without loss of activity, provided the core quinazoline and aniline pharmacophores remain intact. Conversely, hydroxylation at the para-position of the aniline ring (M16) is a major metabolic route, but its primary consequence is bioactivation to a potentially reactive species rather than direct, potent EGFR inhibition.[3] This collective data underscores that while erlotinib itself is the main circulating active component, the equipotent metabolite OSI-420 contributes to the overall pharmacological effect of the drug.

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of 2-Hydroxyerlotinib and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of certain cancers, particularly non-small cell lung cancer. Upon administration, erlotinib undergoes extensive metabolism, leading to the formation of several metabolites. Understanding the in vitro activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and pharmacological profile. While direct and extensive data on "2-Hydroxyerlotinib" is limited in publicly available literature, this guide focuses on the most well-characterized and pharmacologically active metabolite, O-desmethyl erlotinib (OSI-420), which is considered equipotent to the parent drug. This document provides a detailed overview of its in vitro activity, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation: In Vitro Inhibitory Activity

The in vitro potency of erlotinib and its active metabolite, OSI-420, against EGFR has been determined through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare their inhibitory activity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Erlotinib | EGFR | Cell-free Kinase Assay | 2 | [1] |

| OSI-420 (Desmethyl Erlotinib) | EGFR | Cell-free Kinase Assay | 2 | [2][3] |

| Erlotinib | EGFR Autophosphorylation in Tumor Cells | Cell-based Assay | 20 | [2][3] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the in vitro evaluation of EGFR inhibitors. Below are representative protocols for key experiments.

EGFR Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of a test compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR protein

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compound (e.g., this compound, OSI-420) dissolved in DMSO

-

96-well microtiter plates

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a solution of the EGFR enzyme in the kinase assay buffer.

-

Serially dilute the test compound in DMSO and then in the assay buffer.

-

Add the EGFR enzyme to the wells of a microtiter plate.

-

Add the diluted test compound to the respective wells. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) or a fluorescence-based method.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 value of a test compound for inhibiting the growth of EGFR-dependent cancer cells.

Materials:

-

Cancer cell line with known EGFR expression and dependency (e.g., A549, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound, OSI-420) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the test compound concentration.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

EGFR Signaling Pathway

Caption: EGFR signaling cascade and the point of inhibition by this compound/OSI-420.

Experimental Workflow: EGFR Kinase Inhibition Assay

Caption: Workflow for determining in vitro EGFR kinase inhibition.

Experimental Workflow: Cell Viability Assay

Caption: General workflow for assessing cell viability after compound treatment.

Conclusion

The in vitro activity of erlotinib's metabolites is a critical aspect of its pharmacology. The major active metabolite, OSI-420, demonstrates equipotent inhibition of EGFR to erlotinib. The provided protocols for kinase inhibition and cell viability assays represent standard methodologies for evaluating the in vitro efficacy of compounds like this compound and its analogs. The visualization of the EGFR signaling pathway and experimental workflows offers a clear understanding of the mechanism of action and the processes for its evaluation. Further research to specifically isolate and characterize the in vitro activity of this compound would provide a more complete picture of erlotinib's metabolic profile.

References

2-Hydroxyerlotinib and Erlotinib Resistance Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, the development of resistance significantly limits its long-term efficacy. This technical guide provides a comprehensive overview of the role of erlotinib's primary active metabolite, OSI-420 (desmethyl-erlotinib), and delves into the core mechanisms of acquired resistance to erlotinib. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways to serve as a resource for researchers in oncology and drug development. While the term "2-Hydroxyerlotinib" is not commonly used for a major metabolite, this guide will focus on the well-characterized and pharmacologically active metabolite, OSI-420.

Erlotinib Metabolism and the Role of OSI-420

Erlotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP3A5 and CYP1A1.[1][2] The principal and pharmacologically active metabolite is OSI-420, formed through O-demethylation of erlotinib.[2][3] Another metabolite, a product of aromatic hydroxylation, has been identified but is less characterized.[4]

Studies have indicated that erlotinib and its metabolite OSI-420 are equipotent in their ability to inhibit EGFR tyrosine kinase.[5] This suggests that the clinical activity of erlotinib is a result of the combined effects of the parent drug and its active metabolite.

Mechanisms of Acquired Resistance to Erlotinib

The development of resistance to erlotinib is a major clinical challenge. The primary mechanisms can be broadly categorized as on-target alterations, bypass tract activation, and downstream signaling modifications.

On-Target Alteration: The T790M "Gatekeeper" Mutation

The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene itself.[6] The most prevalent of these is the T790M mutation, a substitution of threonine with methionine at position 790 in exon 20 of the EGFR kinase domain.[7][8] This "gatekeeper" mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of erlotinib's competitive inhibition.[9] While sensitive EGFR mutations (e.g., exon 19 deletions, L858R) are effectively targeted by erlotinib, the presence of the T790M mutation renders the receptor less susceptible to inhibition by first-generation TKIs like erlotinib.[7]

Bypass Tract Activation: MET Amplification

A significant proportion of erlotinib resistance, occurring in about 5-20% of cases, is driven by the amplification of the MET proto-oncogene.[6] MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways independently of EGFR.[6] This creates a "bypass tract" that allows cancer cells to continue to proliferate despite the inhibition of EGFR by erlotinib. MET amplification can occur with or without the T790M mutation.[10]

The activation of MET signaling often leads to the phosphorylation of ErbB3 (HER3), which in turn activates the PI3K/Akt survival pathway.[6] This downstream signaling cascade promotes cell survival and proliferation, effectively circumventing the EGFR blockade.

Activation of Alternative Signaling Pathways

Beyond MET amplification, other signaling pathways can be activated to mediate erlotinib resistance. These include:

-

PI3K/Akt Pathway: Aberrations in the PI3K/Akt pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, can lead to constitutive activation of this critical survival pathway, rendering cells less dependent on EGFR signaling.[11]

-

Other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as HER2 (ErbB2) or IGF-1R, can also provide alternative signaling routes to sustain cell proliferation and survival.[2]

Quantitative Data

Table 1: IC50 Values of Erlotinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Mutation Status | Erlotinib IC50 | Reference(s) |

| A549 | NSCLC | Wild-Type | >20 µM | [8] |

| H3255 | NSCLC | L858R | 12 nM | [7] |

| PC-9 | NSCLC | Exon 19 Deletion | 7 nM | [7] |

| H1975 | NSCLC | L858R + T790M | >10 µM | [11] |

| PC-9/ER | NSCLC | Exon 19 Deletion (Erlotinib Resistant) | 165 nM (Afatinib) | [7] |

| BxPC-3 | Pancreatic | Wild-Type | 1.26 µM | [12] |

| AsPC-1 | Pancreatic | Wild-Type | 5.8 µM | [12] |

Table 2: Comparative Activity of Erlotinib and OSI-420

| Parameter | Erlotinib | OSI-420 | Note | Reference(s) |

| EGFR Kinase Inhibition (IC50) | 2 nM | Equipotent to Erlotinib | Cell-free assay | [5][8] |

| EGFR Autophosphorylation in Cells (IC50) | 20 nM | Equipotent to Erlotinib | Intact tumor cells | [5] |

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of erlotinib and its metabolites on cancer cell lines and to calculate the IC50 value.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Erlotinib and OSI-420 stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

The following day, treat the cells with serial dilutions of erlotinib or OSI-420. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[1]

Western Blot Analysis of EGFR Signaling

Objective: To assess the effect of erlotinib on the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

Erlotinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with erlotinib at the desired concentration for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

Clonogenic Survival Assay

Objective: To evaluate the long-term effect of erlotinib on the reproductive integrity of cancer cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

Erlotinib

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of erlotinib.

-

Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the drug every 3-4 days.

-

After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.[13]

Visualizations

Erlotinib Metabolism

Caption: Erlotinib is metabolized to its active form OSI-420.

Erlotinib Resistance Signaling Pathways

Caption: Mechanisms of acquired resistance to erlotinib.

Experimental Workflow for Assessing Erlotinib Resistance

Caption: Workflow for developing and characterizing erlotinib resistance.

Conclusion

Understanding the metabolic fate of erlotinib and the intricate mechanisms of acquired resistance is paramount for the development of next-generation therapies and rational combination strategies. While OSI-420 contributes to the overall efficacy of erlotinib, the emergence of resistance through on-target mutations like T790M and bypass signaling via MET amplification necessitates the development of novel inhibitors and therapeutic approaches. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to overcoming the challenge of erlotinib resistance in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. IGF1R depletion facilitates MET-amplification as mechanism of acquired resistance to erlotinib in HCC827 NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. Metabolic plasticity imparts erlotinib-resistance in pancreatic cancer by upregulating glucose-6-phosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]

- 10. MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]

Unveiling the Therapeutic Potential of 2-Hydroxyerlotinib: A Technical Guide to a Key Active Metabolite

For Immediate Release

SOUTH SAN FRANCISCO, CA – October 27, 2025 – This technical guide provides an in-depth analysis of 2-Hydroxyerlotinib (also known as OSI-420), the primary active metabolite of the well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, therapeutic targets, and associated signaling pathways of this compound. Furthermore, it furnishes detailed experimental protocols for the evaluation of this compound and presents key quantitative data to support further investigation and development.

Introduction

Erlotinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations. Following oral administration, Erlotinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1] This biotransformation yields several metabolites, with this compound (OSI-420) being the most significant in terms of both concentration and pharmacological activity.[2] Emerging evidence underscores that this compound is not merely a byproduct but an equipotent inhibitor of EGFR, contributing substantially to the overall therapeutic effect of Erlotinib.[3] This guide focuses on the specific attributes of this compound as a therapeutic agent in its own right.

Mechanism of Action

The principal therapeutic target of this compound is the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[4] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways that regulate critical cellular processes, including proliferation, survival, and differentiation.[5]

This compound, like its parent compound, exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the EGFR tyrosine kinase.[4] This reversible inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways.[5] Notably, computational and crystallographic studies have revealed that Erlotinib can bind to both the active and inactive conformations of the EGFR tyrosine kinase domain, a characteristic likely shared by its equipotent metabolite, this compound.[4][6]

Pharmacokinetics and Metabolism of Erlotinib to this compound

Erlotinib is readily absorbed after oral administration and is primarily metabolized in the liver. The conversion to this compound is a key metabolic pathway.[2][1] While Erlotinib is the major circulating component, this compound (OSI-420) accounts for a significant portion of the pharmacologically active entities in plasma.[2]

Therapeutic Target and Downstream Signaling Pathways

The primary therapeutic target of this compound is EGFR. Inhibition of EGFR tyrosine kinase activity by this compound blocks the initiation of several critical downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[5]

-

MAPK Pathway: Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The MAPK pathway is pivotal for cell proliferation.[5]

-

PI3K-Akt-mTOR Pathway: EGFR activation also leads to the activation of phosphatidylinositol 3-kinase (PI3K), which phosphorylates Akt. Activated Akt plays a central role in promoting cell survival and inhibiting apoptosis.

-

STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is also implicated downstream of EGFR. Inhibition of EGFR can disrupt STAT-mediated signaling, which is involved in cell proliferation and gene expression.[5]

Quantitative Data Summary

The inhibitory potency of this compound is comparable to that of its parent drug, Erlotinib. The following tables summarize key quantitative data for Erlotinib, which can be extrapolated to this compound based on their equipotency.

Table 1: In Vitro Inhibitory Potency of Erlotinib

| Target/Assay | IC50 Value | Reference |

| EGFR Tyrosine Kinase | 2 nM | [3] |

| EGFR Autophosphorylation (in intact tumor cells) | 20 nM | [3] |

Table 2: Growth Inhibition of NSCLC Cell Lines by Erlotinib

| Cell Line | IC50 Range | Reference |

| A549, H322, H3255, H358, H661, H1650, H1975, H1299, H596 | 29 nM to >20 µM | [7] |

Table 3: Molecular Docking Data for Erlotinib

| Target | Binding Energy | Reference |

| EGFR | -7.3 kcal/mol | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's therapeutic potential. The following are standard protocols for key in vitro assays.

EGFR Kinase Assay

This assay measures the direct inhibitory effect of this compound on EGFR tyrosine kinase activity.

-

Plate Coating: Coat 96-well plates with a generic kinase substrate (e.g., 0.25 mg/mL poly(Glu, Tyr) 4:1) overnight at 37°C.[7]

-

Washing: Remove excess substrate and wash the wells three times with a wash buffer (e.g., PBS with 0.1% Tween 20).[7]

-

Kinase Reaction: Prepare a reaction mixture containing 50 mM HEPES (pH 7.3), 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate, 1.6 µg/mL EGF, and purified EGFR.[7]

-

Inhibitor Addition: Add serial dilutions of this compound (or a vehicle control) to the wells.

-

Reaction Initiation: Initiate the phosphorylation reaction by adding ATP (final concentration ~20 µM). Incubate for 8-10 minutes at room temperature with constant shaking.[7]

-

Termination and Detection: Terminate the reaction by aspirating the mixture and washing the wells. Detect the level of substrate phosphorylation using an HRP-conjugated anti-phosphotyrosine antibody.[7]

-

Data Analysis: Measure absorbance at 450 nm and calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., 4 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.0001 to 5 µM) for 72 hours.[2]

-

MTT Addition: After the treatment period, add MTT reagent (0.5 mg/mL) to each well and incubate at 37°C for 4 hours.[2]

-

Solubilization: Remove the MTT reagent and dissolve the formazan crystals in 150 µl of DMSO.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Plot the percentage of cell viability (relative to untreated controls) against the drug concentration to determine the IC50 value.[2]

Western Blotting for EGFR Pathway Analysis

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cell Lysis: Treat cells with this compound for a specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (e.g., pY1173), total Akt, phospho-Akt, total ERK, and phospho-ERK overnight at 4°C.[9]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound (OSI-420) is a pharmacologically active and equipotent metabolite of Erlotinib that significantly contributes to its anti-cancer efficacy. Its primary therapeutic target is the EGFR tyrosine kinase, and its mechanism of action involves the inhibition of key downstream signaling pathways, including the MAPK and PI3K-Akt cascades. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further explore the therapeutic potential of this compound as a standalone or combination therapy in the treatment of EGFR-driven malignancies. Continued investigation into this active metabolite is warranted to fully harness its clinical utility.

References

- 1. rsc.org [rsc.org]

- 2. MTT assay for cell proliferation and sensitivity to erlotinib [bio-protocol.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. selleckchem.com [selleckchem.com]

- 8. brieflands.com [brieflands.com]

- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 2-Hydroxyerlotinib from Erlotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. Its clinical efficacy and safety profile are significantly influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth exploration of the formation of a key hydroxylated metabolite, 2-hydroxyerlotinib, more commonly identified in scientific literature as M16 or 4-hydroxyerlotinib. This document details the enzymatic pathways responsible for its generation, presents available pharmacokinetic data, and outlines comprehensive experimental protocols for its in vitro and analytical characterization. Furthermore, it visualizes the metabolic and signaling pathways to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Erlotinib exerts its therapeutic effect by reversibly inhibiting the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[1] The biotransformation of erlotinib is extensive, with metabolism being the primary route of its elimination.[2] While the O-desmethylation pathway leading to the active metabolite OSI-420 is a major route, aromatic hydroxylation represents another significant metabolic pathway.[3] This guide focuses on the formation of this compound (M16), a product of aromatic hydroxylation, providing a comprehensive resource for researchers in drug metabolism and oncology.

Enzymatic Formation of this compound

The formation of this compound from erlotinib is a phase I metabolic reaction catalyzed by cytochrome P450 enzymes.

Primary Enzymes Involved

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the hydroxylation of erlotinib to form the M16 metabolite.[2] The formation of M16 is significantly inhibited by ketoconazole, a potent CYP3A4 inhibitor, by up to 95%.[2]

CYP1A2 also contributes to the formation of M16, albeit to a lesser extent than CYP3A4.[2] Inhibition of CYP1A2 with furafylline has been shown to reduce M16 formation by approximately 20%.[2] Other CYP isoforms such as CYP2C9 and CYP2D6 play a negligible role in this specific metabolic pathway.[2]

Metabolic Pathway

The metabolic conversion of erlotinib to this compound (M16) involves the hydroxylation of the aromatic ring of the 3-ethynylphenylamino moiety.

Quantitative Data

Pharmacokinetic Parameters

While specific pharmacokinetic data for the M16 metabolite is limited in publicly available literature, the following table summarizes the key pharmacokinetic parameters for the parent drug, erlotinib, and its major active metabolite, OSI-420, in humans. This provides a comparative context for the overall disposition of erlotinib.

| Parameter | Erlotinib | OSI-420 (O-desmethyl-erlotinib) | Reference |

| Cmax (ng/mL) | 1082 ± 537 | ~5-10% of Erlotinib Cmax | [4] |

| AUC (ng·h/mL) | 19700 ± 11300 | ~5% of total circulating radioactivity | [3][4] |

| t1/2 (hours) | 36.2 | - | [4][5] |

| Oral Clearance (L/h) | 3.95 | - | [4] |

| Volume of Distribution (L) | 233 | - | [4][5] |

Enzme Kinetic Parameters

Precise Michaelis-Menten constants (Km and Vmax) for the formation of this compound (M16) by specific CYP isoforms are not extensively reported. However, in vitro studies provide insights into the relative contributions of the primary enzymes.

| Enzyme | Contribution to M16 Formation | Reference |

| CYP3A4 | Major (~70% of overall metabolism) | [6] |

| CYP1A2 | Minor (~20% of overall metabolism) | [6] |

Experimental Protocols

In Vitro Metabolism of Erlotinib in Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of this compound in a human liver microsome (HLM) incubation system.

Materials:

-

Erlotinib

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated erlotinib)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5-1.0 mg/mL) and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add erlotinib (from a stock solution in DMSO, final DMSO concentration <0.5%) to the pre-incubated HLM mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for subsequent HPLC-MS/MS analysis.

HPLC-MS/MS Method for Quantification

This section provides a representative HPLC-MS/MS method for the simultaneous quantification of erlotinib and its hydroxylated metabolite.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).[7]

-

Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[7]

-

Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[7]

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.5 mL/min.[7]

-

Column Temperature: 60°C.[7]

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Erlotinib: Precursor ion (Q1) m/z 394.2 → Product ion (Q3) m/z 278.2

-

This compound (M16): Precursor ion (Q1) m/z 410.2 → Product ion (Q3) m/z (Specific product ions need to be determined through infusion and fragmentation experiments, but would likely involve the loss of the side chain).

-

Internal Standard (e.g., Erlotinib-d6): Precursor ion (Q1) m/z 400.2 → Product ion (Q3) m/z 284.2

-

-

Source Parameters: Optimized for maximum sensitivity (e.g., source temperature, desolvation gas flow, cone voltage).

EGFR Signaling Pathway and Inhibition by Erlotinib

Erlotinib functions by inhibiting the autophosphorylation of the EGFR, which in turn blocks the activation of several downstream signaling cascades crucial for cancer cell proliferation and survival.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[8] This phosphorylation creates docking sites for adaptor proteins like GRB2, which in turn activate downstream pathways.[8] The two major pathways are:

-

RAS/RAF/MEK/ERK Pathway: This pathway is primarily involved in cell proliferation.[9]

-

PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[9]

Erlotinib competes with ATP for the binding site in the tyrosine kinase domain of EGFR, thereby preventing this initial autophosphorylation step.[10] This blockade effectively shuts down both the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, leading to the inhibition of cancer cell growth and induction of apoptosis.[1]

Conclusion

The formation of this compound (M16) via aromatic hydroxylation is a significant metabolic pathway for erlotinib, primarily mediated by CYP3A4 and to a lesser extent by CYP1A2. Understanding the nuances of this metabolic process, including the enzymes involved and the resulting pharmacokinetic profile, is crucial for optimizing the clinical use of erlotinib and for the development of future tyrosine kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and drug metabolism. Further research is warranted to fully elucidate the pharmacokinetic properties and potential clinical implications of this hydroxylated metabolite.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The effects of CYP3A4 inhibition on erlotinib pharmacokinetics: computer-based simulation (SimCYP) predicts in vivo metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cytochrome P450-Mediated Metabolism of Erlotinib to its Hydroxylated Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a potent tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Its clinical efficacy and safety profile are significantly influenced by its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. A primary metabolic pathway for erlotinib is aromatic hydroxylation, leading to the formation of pharmacologically active and inactive metabolites. This technical guide provides an in-depth overview of the CYP-mediated hydroxylation of erlotinib, with a focus on the formation of its major hydroxylated metabolite.

Erlotinib Metabolism: The Role of Cytochrome P450

Erlotinib undergoes extensive metabolism in the liver, with less than 2% of the parent drug excreted unchanged.[1] The primary enzymes responsible for its biotransformation belong to the cytochrome P450 superfamily.

Key CYP Isoforms Involved:

-

CYP3A4: This is the principal enzyme responsible for the hepatic metabolism of erlotinib.[2][3]

-

CYP1A1 and CYP1A2: These isoforms also contribute to the metabolism of erlotinib, particularly in extrahepatic tissues like the lungs.[2][3] Smoking can induce CYP1A1 and CYP1A2, leading to increased erlotinib clearance.[2]

-

CYP3A5 and CYP1B1: These enzymes play a lesser role in erlotinib metabolism.[2]

Aromatic Hydroxylation of Erlotinib